molecular formula C12H17N5O3S B6957258 N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-3-(1-methyltetrazol-5-yl)benzenesulfonamide

N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-3-(1-methyltetrazol-5-yl)benzenesulfonamide

Cat. No.: B6957258
M. Wt: 311.36 g/mol
InChI Key: ISDREWGHYTYWAJ-SECBINFHSA-N
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Description

N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-3-(1-methyltetrazol-5-yl)benzenesulfonamide is a synthetic compound notable for its unique molecular structure and functional groups

Properties

IUPAC Name

N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-3-(1-methyltetrazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3S/c1-9(8-18)17(3)21(19,20)11-6-4-5-10(7-11)12-13-14-15-16(12)2/h4-7,9,18H,8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDREWGHYTYWAJ-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)N(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-3-(1-methyltetrazol-5-yl)benzenesulfonamide involves multiple steps:

  • Starting materials: : 1-hydroxypropan-2-yl, N-methylamine, and 3-(1-methyltetrazol-5-yl)benzenesulfonyl chloride.

  • Reaction conditions: : The synthesis often requires controlled temperatures, anhydrous conditions, and the use of catalysts such as triethylamine to facilitate nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves:

  • Bulk synthesis: : Employing large-scale reactors and continuous flow techniques to ensure high yield and purity.

  • Purification: : Methods such as crystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group can be oxidized to form ketones or aldehydes.

  • Reduction: : The compound can undergo reduction to yield alcohols or amines.

  • Substitution: : Substitution reactions with other nucleophiles can modify the tetrazole or sulfonamide groups.

Common Reagents and Conditions

  • Oxidation agents: : Potassium permanganate, chromium trioxide.

  • Reduction agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution conditions: : Base-catalyzed or acid-catalyzed environments depending on the desired substitution.

Major Products

The resulting products from these reactions can range from various sulfonamides to complex organometallic compounds, depending on the reagents and conditions used.

Scientific Research Applications

N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-3-(1-methyltetrazol-5-yl)benzenesulfonamide is employed in several fields:

Chemistry

  • Catalysis: : Acts as a ligand in transition metal-catalyzed reactions.

  • Synthesis: : Used as an intermediate in the synthesis of more complex molecules.

Biology

  • Biochemical studies: : Investigates enzyme inhibition and protein interaction due to its unique functional groups.

Medicine

  • Drug design: : Explored as a potential pharmacophore in the development of new therapeutic agents.

Industry

  • Polymer science: : Utilized in the production of specialty polymers with unique properties.

  • Material science: : Enhances the properties of materials like coatings and adhesives.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Molecular targets: : Enzymes and receptors, often binding through hydrogen bonding and van der Waals forces.

  • Pathways involved: : Can inhibit or activate biochemical pathways depending on the target and context, modulating processes such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-3-(1-methyltetrazol-5-yl)benzenesulfonamide stands out due to its balanced reactivity and stability.

Similar Compounds

  • N-alkyl-benzenesulfonamides: : Shares sulfonamide group but differs in specific functionalization.

  • Tetrazole derivatives: : Commonly used in similar applications but may lack the same reactivity balance.

  • Hydroxypropan-2-yl derivatives: : Similar backbone structure but varies in substituent groups, affecting its applications and reactivity.

This compound's unique combination of functional groups and stereochemistry gives it a distinctive edge in various applications, setting it apart from its peers in the chemical landscape.

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